2-Aminopropanenitrile

Description

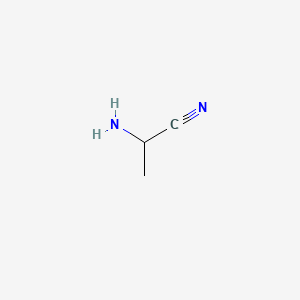

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMZETBJZRERCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943896 | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-48-7, 51806-98-5 | |

| Record name | Propanenitrile, 2-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopropanenitrile: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropanenitrile, also known as α-aminopropionitrile, is a chiral organic compound of significant interest in organic synthesis and prebiotic chemistry. Its dual functionality, possessing both an amino and a nitrile group, makes it a versatile building block for the synthesis of a variety of more complex molecules, most notably the amino acid alanine.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its key chemical transformations.

Nomenclature and Structural Information

This compound is the IUPAC name for the compound with the chemical formula C₃H₆N₂.[1][3] It is also commonly referred to by several synonyms, reflecting its structure and relationship to alanine.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | α-Aminopropionitrile, Alaninenitrile, 1-Cyanoethylamine[1] |

| CAS Number | 2134-48-7, 51806-98-5[1][3][4] |

| Molecular Formula | C₃H₆N₂[1][3][4][5][6] |

| Canonical SMILES | CC(C#N)N[3] |

| InChI Key | UAMZETBJZRERCQ-UHFFFAOYSA-N[1][3] |

Physical Properties

The physical properties of this compound and its common salt form are summarized below. Data for the free base is limited, as it is often handled as a more stable salt.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 70.09 g/mol [1][4][5][6] |

| Appearance | White to off-white solid (for monohydrochloride salt)[7] |

| Melting Point | ~140 - 145 °C (for monohydrochloride salt)[7] |

| Boiling Point | Data not available[4] |

| Density | Data not available[4] |

| Solubility | Soluble in water (for monohydrochloride salt)[7] |

Table 2: Computed Physical Properties

| Property | Value |

| Topological Polar Surface Area | 49.8 Ų[5] |

| Hydrogen Bond Donor Count | 1[5] |

| Hydrogen Bond Acceptor Count | 2[5] |

| Rotatable Bond Count | 0[5] |

Chemical Properties and Reactivity

This compound is a reactive molecule owing to its two functional groups. Its chemical behavior is central to its utility in synthesis.

-

Stability : The compound is noted for its stability, which has led to suggestions of its presence in astrophysical environments.[1] It is more stable than its isomer, 3-aminopropionitrile.[1] The hydrochloride salt should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and decomposition.[7] It should be kept away from oxidizing agents and bases.[7]

-

Reactivity :

-

Hydrolysis : The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming the amino acid alanine.[2]

-

Reduction : The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine.

-

Amino Group Reactions : The amino group can undergo standard reactions such as acylation and alkylation.[1]

-

-

Chirality : this compound possesses a chiral center at the C2 carbon and exists as a pair of enantiomers, (R)- and (S)-2-aminopropanenitrile. The classical Strecker synthesis produces a racemic mixture.

Experimental Protocols

Synthesis via Strecker Reaction

The most common method for synthesizing α-aminonitriles is the Strecker synthesis, first reported in 1850.[8][9] It is a three-component reaction involving an aldehyde (or ketone), ammonia (B1221849) (or an amine), and a cyanide source.[8][9]

Objective: To synthesize racemic this compound from acetaldehyde (B116499), ammonia, and a cyanide source.

Materials:

-

Acetaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

To this solution, add an equimolar amount of potassium cyanide. Stir until dissolved. Caution: This mixture will generate hydrogen cyanide in situ. Handle with extreme care.

-

Slowly add an equimolar amount of acetaldehyde to the stirred solution while maintaining the temperature at 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Logical Workflow for Strecker Synthesis:

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. (2S)-2-Aminopropanenitrile | C3H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. Propanenitrile, 2-amino- | C3H6N2 | CID 411840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

2-Aminopropanenitrile: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Chiral Building Block

Introduction

2-Aminopropanenitrile, also known as α-aminopropionitrile or alaninenitrile, is a small, chiral molecule of significant interest in organic synthesis and drug discovery. Its structure, featuring both an amino and a nitrile group on the same carbon atom, provides a versatile scaffold for the synthesis of a variety of more complex molecules, particularly α-amino acids and heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that multiple CAS numbers appear in the literature for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | [1][2] |

| Molecular Weight | 70.09 g/mol | [1] |

| CAS Number | 2134-48-7, 51806-98-5 | |

| Appearance | Data not available | |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Density | Data not available | [1] |

| Solubility | Data not available |

Synthesis of this compound

The primary and most well-established method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis.[3][4] This versatile one-pot reaction involves the treatment of an aldehyde (in this case, acetaldehyde) with ammonia (B1221849) and a cyanide source, typically sodium or potassium cyanide.

Strecker Synthesis: Experimental Protocol

The following is a generalized experimental protocol for the Strecker synthesis of this compound.

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Solvent (e.g., water, methanol)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

To this solution, add acetaldehyde dropwise while maintaining the low temperature.

-

In a separate flask, dissolve sodium cyanide in water.

-

Slowly add the sodium cyanide solution to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

After the reaction is complete, extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.[5]

Quantitative Data for a Representative Strecker Synthesis:

The following table provides typical quantitative data for the synthesis of a related α-aminonitrile, 2-amino-2,3-dimethylbutyronitrile, which can be adapted for this compound.[5]

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) |

| 3-Methyl-2-butanone | 86.13 | (example) | (example) |

| Ammonium Chloride | 53.49 | (example) | (example) |

| Sodium Cyanide | 49.01 | (example) | (example) |

| Concentrated Ammonia | 17.03 | (example) | (example) |

| Product | Yield (%) | ||

| 2-Amino-2,3-dimethylbutyronitrile | (example) |

Logical Workflow for Strecker Synthesis

Caption: Strecker synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the specific biological activities and signaling pathways modulated by this compound is limited, the broader class of nitrile-containing compounds and related aminonitriles has been extensively studied in drug development.[6]

The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[7] For instance, the nitrile moiety in some drugs mimics a carbonyl group and acts as a hydrogen bond acceptor.[7] α-Amino nitriles, in particular, have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment.[7]

The isomer, β-aminopropionitrile (BAPN), is a well-known irreversible inhibitor of lysyl oxidase, an enzyme crucial for collagen and elastin (B1584352) cross-linking.[8][9] This inhibition has been explored for its therapeutic potential in conditions characterized by excessive fibrosis. While the mechanism of α-aminopropanenitrile is not established, it is plausible that it could also interact with and modulate the activity of various enzymes.

Given the role of nitrile-containing compounds as enzyme inhibitors, a hypothetical signaling pathway that could be modulated by a this compound-derived drug is a generic kinase signaling cascade. Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[10]

Hypothesized Kinase Inhibitor Signaling Pathway

Caption: Hypothesized kinase signaling pathway inhibition.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.[10] Its derivatives have the potential to be developed as inhibitors for various enzymes, including kinases and proteases, which are key targets in numerous diseases. The development of enantioselective synthetic methods for chiral α-aminonitriles is also a significant area of research, as the stereochemistry of a drug molecule is often critical for its biological activity.[3]

Conclusion

This compound is a fundamental building block with considerable potential in medicinal chemistry and drug discovery. While further research is needed to fully elucidate its specific biological activities, its established synthetic routes and the known bioactivity of related compounds make it a molecule of high interest for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this versatile compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound [chemicalbook.com]

- 3. This compound | 2134-48-7 | Benchchem [benchchem.com]

- 4. 2-Aminobutanenitrile | 40651-89-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aminopropionitrile: Topics by Science.gov [science.gov]

- 9. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Spectral Data of 2-Aminopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 2-aminopropanenitrile (also known as α-aminopropionitrile). The information contained herein is intended to support research, development, and quality control activities involving this important chemical intermediate. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key synthetic and analytical procedures are provided.

Chemical Structure and Properties

This compound is a chiral organic compound with the chemical formula C₃H₆N₂.[1] It possesses a central carbon atom bonded to an amino group, a methyl group, a nitrile group, and a hydrogen atom, making it a key precursor in the synthesis of the amino acid alanine.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆N₂ |

| Molecular Weight | 70.09 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | α-aminopropionitrile, alaninenitrile |

| CAS Number | 51806-98-5[1] |

| Appearance | Colorless liquid (predicted) |

digraph "2-aminopropanenitrile_structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];C1 [label="C"]; C2 [label="CH₃"]; C3 [label="H"]; N1 [label="NH₂"]; C4 [label="C"]; N2 [label="N"];

C1 -- C2 [dir=none]; C1 -- C3 [dir=none]; C1 -- N1 [dir=none]; C1 -- C4 [dir=none]; C4 -- N2 [style=solid, dir=none, label="", penwidth=2.5]; C4 -- N2 [style=solid, dir=none, label="", penwidth=2.5, constraint=false, pos="1.2,0.1!"]; C4 -- N2 [style=solid, dir=none, label="", penwidth=2.5, constraint=false, pos="1.4,0.2!"];

{rank=same; C2; N1}; {rank=same; C3; C4}; }

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the characteristic spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Doublet | 3H | -CH₃ |

| ~3.8 | Quartet | 1H | -CH(NH₂)CN |

| ~2.0 (broad) | Singlet | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH₃ |

| ~40 | -CH(NH₂)CN |

| ~120 | -CN |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H stretch (amine) |

| 2950 - 2850 | Medium | C-H stretch (alkane) |

| 2260 - 2220 | Medium | C≡N stretch (nitrile)[2] |

| 1650 - 1580 | Medium | N-H bend (amine) |

| 1250 - 1020 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for small molecules.

Table 5: Predicted Mass Spectrum Fragmentation Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 70 | Moderate | [M]⁺ (Molecular ion) |

| 69 | Moderate | [M-H]⁺ |

| 54 | Moderate | [M-NH₂]⁺ |

| 43 | Strong | [CH₃-CH=NH₂]⁺ |

| 28 | Strong | [HCNH]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source.[3][4]

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia (aqueous solution, e.g., 28%)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a round-bottom flask equipped with a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium cyanide in water to the cooled ammonia solution with continuous stirring.

-

To this mixture, add acetaldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation.

Caption: Strecker synthesis of this compound.

Spectroscopic Analysis Methodologies

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of the neat liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject the solution into a gas chromatograph (GC) for separation.

-

The eluent from the GC is introduced into the mass spectrometer.

-

In the ion source, molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[5][6]

Data Acquisition:

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 10 to 200 amu for a small molecule like this compound.

-

The detector records the abundance of each ion, generating a mass spectrum.

Caption: General workflow for synthesis and analysis.

References

- 1. agilent.com [agilent.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

The Advent of α-Aminonitriles: A Technical Guide to Adolph Strecker's Synthesis of 2-Aminopropanenitrile

Abstract

In 1850, the German chemist Adolph Strecker reported a groundbreaking method for the synthesis of α-amino acids from an aldehyde, ammonia (B1221849), and hydrogen cyanide. This process, now famously known as the Strecker synthesis, proceeds through an α-aminonitrile intermediate. The first successful application of this reaction was the synthesis of alanine (B10760859), for which 2-aminopropanenitrile (also known as alaninenitrile) was the key intermediate. This technical guide provides an in-depth analysis of Strecker's original discovery, detailing the reaction mechanism, the experimental protocol for the synthesis of this compound, and a comparative look at modern synthetic approaches. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Genesis of the Strecker Synthesis

The synthesis of amino acids, the fundamental building blocks of proteins, was a pivotal moment in the history of organic chemistry. Adolph Strecker's work, published in his 1850 paper "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper" (On the artificial formation of lactic acid and a new body homologous to glycine), laid the foundation for the laboratory synthesis of these vital biomolecules.[1][2] The reaction is a three-component condensation of an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[3] In his original experiment, Strecker used acetaldehyde (B116499) as the aldehyde component, which led to the formation of this compound, the nitrile precursor to alanine.[3][4]

The Strecker synthesis is a two-step process:

-

Formation of α-Aminonitrile: The reaction of an aldehyde with ammonia and a cyanide source.

-

Hydrolysis: The conversion of the α-aminonitrile to an α-amino acid.

This guide will focus on the first step of this seminal discovery: the formation of this compound.

The Core Mechanism of this compound Formation

The formation of this compound from acetaldehyde, ammonia, and hydrogen cyanide is a classic example of nucleophilic addition to a carbonyl group, followed by the addition of a cyanide ion to an iminium intermediate. The generally accepted mechanism is as follows:

-

Imine Formation: Acetaldehyde reacts with ammonia to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (specifically, ethanimine).

-

Iminium Ion Formation: The imine is in equilibrium with its protonated form, the iminium ion.

-

Cyanide Attack: The nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound.

Caption: The reaction mechanism for the formation of this compound.

Experimental Protocols

Original Strecker Synthesis of this compound (c. 1850)

While Strecker's 1850 publication laid the theoretical groundwork and described the products, a detailed, step-by-step experimental protocol with precise quantities and yields for the isolation of this compound is not explicitly provided in readily available translations. The focus of his paper was on the final hydrolyzed product, alanine. However, based on the understanding of the reaction, a probable protocol can be inferred.

Reactants:

-

Acetaldehyde (CH₃CHO)

-

Ammonia (NH₃)

-

Hydrogen Cyanide (HCN)

Probable Procedure:

-

A solution of acetaldehyde in a suitable solvent (likely water or ethanol) would be treated with a source of ammonia.

-

To this mixture, an aqueous solution of hydrogen cyanide would be added.

-

The reaction would likely have been carried out at or below room temperature to control the exothermicity of the reaction and the volatility of the reactants.

-

The formation of this compound would result in a racemic mixture.

Quantitative Data:

Unfortunately, specific quantitative data such as molar ratios, reaction time, and the isolated yield of this compound from Strecker's original experiment are not well-documented in accessible modern sources. His work primarily focused on the characterization of the final amino acid product, alanine.

Modern Laboratory Synthesis of α-Aminonitriles

Due to the high toxicity and volatility of hydrogen cyanide, modern laboratory preparations of α-aminonitriles, including this compound, typically employ safer, solid cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN), along with an ammonium (B1175870) salt such as ammonium chloride (NH₄Cl).[5]

Experimental Workflow:

Caption: A generalized experimental workflow for the modern Strecker synthesis.

Detailed Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with ammonium chloride and sodium cyanide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Addition of Aldehyde: The flask is cooled in an ice bath, and acetaldehyde is added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is stirred at a controlled temperature (typically between 0°C and room temperature) for several hours to ensure complete reaction.

-

Workup: The reaction mixture is then subjected to an aqueous workup. This usually involves extraction with an organic solvent to separate the α-aminonitrile from inorganic salts.

-

Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or crystallization.

Quantitative Data for a Representative Modern Synthesis:

The following table summarizes representative quantitative data for a modern Strecker-type synthesis of an α-aminonitrile.

| Parameter | Value |

| Aldehyde | Acetaldehyde |

| Ammonia Source | Ammonium Chloride (NH₄Cl) |

| Cyanide Source | Sodium Cyanide (NaCN) |

| Molar Ratio (Aldehyde:NH₄Cl:NaCN) | 1 : 1.1 : 1.05 |

| Solvent | Aqueous solution |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Data Presentation and Comparison

| Feature | Original Strecker Synthesis (c. 1850) | Modern Strecker Synthesis |

| Aldehyde | Acetaldehyde | Acetaldehyde (or other aldehydes/ketones) |

| Ammonia Source | Ammonia (gas or aqueous) | Ammonium Chloride (or other ammonium salts) |

| Cyanide Source | Hydrogen Cyanide (highly toxic gas/liquid) | Sodium/Potassium Cyanide (solid, safer to handle) |

| Reaction Conditions | Not precisely documented, likely ambient or cooled | Controlled temperature (0-25 °C) |

| Yield | Not well-documented for the aminonitrile intermediate | Typically high (70-90%) |

| Safety Considerations | Extremely hazardous due to the use of HCN | Significantly improved with the use of cyanide salts |

Conclusion

Adolph Strecker's discovery of the synthesis of this compound as a key step in the formation of alanine was a monumental achievement in organic chemistry. It provided the first rational pathway for the laboratory synthesis of amino acids, opening the door to a deeper understanding of these fundamental molecules of life. While the original experimental protocol presented significant safety challenges due to the use of hydrogen cyanide, the fundamental principles of the reaction remain invaluable. Modern adaptations of the Strecker synthesis, employing safer reagents and optimized conditions, continue to be a cornerstone of both academic research and industrial production of a wide array of α-amino acids and their derivatives, underscoring the enduring legacy of Strecker's pioneering work.

References

The Pivotal Role of 2-Aminopropanenitrile in the Prebiotic Synthesis of Amino Acids: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Executive Summary

The origin of life is one of the most profound questions in science, with prebiotic chemistry providing a framework for understanding how the essential building blocks of life, such as amino acids, could have formed on the early Earth. Among the various proposed pathways, the Strecker synthesis has emerged as a robust and plausible mechanism for the formation of α-amino acids from simple precursors. Central to this pathway is the formation of α-aminonitriles, which serve as stable intermediates that are subsequently hydrolyzed to yield amino acids. This technical guide focuses on the specific role of 2-aminopropanenitrile (α-aminopropionitrile), the direct precursor to the proteinogenic amino acid alanine (B10760859). We will delve into the reaction mechanisms, experimental protocols, and quantitative data that underscore the significance of this compound in prebiotic chemical evolution.

Introduction: The Strecker Synthesis and the Importance of Aminonitriles

The Strecker synthesis, first described by Adolph Strecker in 1850, is a method for synthesizing amino acids from an aldehyde, ammonia (B1221849), and cyanide.[1] In a prebiotic context, this reaction is highly significant as its starting materials—aldehydes, ammonia (NH₃), and hydrogen cyanide (HCN)—are all considered to have been present on the primitive Earth, likely synthesized through atmospheric electric discharges, volcanic outgassing, or extraterrestrial delivery.[2][3]

The overall process can be divided into two main stages[4]:

-

Formation of an α-aminonitrile: An aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile.

-

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final α-amino acid.

This compound is the specific α-aminonitrile formed when the aldehyde used is acetaldehyde (B116499). Its subsequent hydrolysis directly produces alanine, one of the simplest and most common proteinogenic amino acids.[5] The stability of aminonitriles like this compound makes them crucial intermediates, capable of accumulating in various prebiotic environments before undergoing hydrolysis.

The Prebiotic Synthesis of Alanine via this compound

The formation of alanine from this compound is a two-step process central to prebiotic amino acid synthesis.

Step 1: Formation of this compound

The synthesis begins with the reaction of acetaldehyde (CH₃CHO) with ammonia (NH₃) and hydrogen cyanide (HCN).[5]

-

Reaction: CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O

-

Mechanism: The reaction proceeds through the formation of an imine intermediate. First, ammonia attacks the carbonyl carbon of acetaldehyde. After a series of proton transfers, a water molecule is eliminated, forming an iminium ion. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to yield this compound.[6][7]

Step 2: Hydrolysis of this compound to Alanine

The final step is the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH). This hydrolysis can occur under either acidic or alkaline conditions, both of which are considered plausible in various prebiotic settings, such as hydrothermal vents or alkaline lakes.[4][8]

-

Reaction: CH₃CH(NH₂)CN + 2H₂O → CH₃CH(NH₂)COOH + NH₃

-

Mechanism: The nitrile nitrogen is first protonated, making the nitrile carbon more electrophilic. A water molecule then attacks this carbon. Through a series of proton transfers and the attack of a second water molecule, ammonia is eventually eliminated, leaving the carboxylic acid group and forming racemic alanine.[6][7]

Visualizing the Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.

Caption: Strecker synthesis pathway for alanine.

Caption: Generalized experimental workflow.

Quantitative Data from Experimental Studies

Quantitative analysis of aminonitrile hydrolysis provides crucial data for assessing the plausibility of these pathways. A recent study investigated the alkaline hydrolysis of this compound under conditions relevant to Saturn's moon, Titan, which can serve as an analog for certain prebiotic Earth environments.[8][9]

| Reactant | Conditions | Product | Yield (%) | Rate Constant (k) (s⁻¹) | Reference |

| This compound | 5% NH₃ in H₂O, 273 K, 6 months | Alanine | ~35% | 2.1 x 10⁻⁹ | [8][9] |

| This compound | 10% NH₃ in H₂O, 273 K, 6 months | Alanine | ~40% | 2.9 x 10⁻⁹ | [8][9] |

| This compound | 5% NH₃ in H₂O + Salts/Minerals, 273 K | Alanine | ~28% | Not Reported | [9] |

Note: The study found that the inclusion of salts (NaCl, MgSO₄, KCl) and minerals (olivine, pyroxene) did not significantly enhance, and in the case of alanine, slightly decreased the production yield compared to ammonia alone.[8][9]

Detailed Experimental Protocols

This section outlines a generalized protocol for the prebiotic synthesis and analysis of alanine from this compound, based on common methodologies in the field.[8][9]

Protocol: Alkaline Hydrolysis of this compound

Objective: To quantify the formation of alanine from the hydrolysis of this compound under simulated prebiotic alkaline conditions.

Materials:

-

This compound (starting material)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 5% and 10% w/v in water)

-

Deionized water (18.2 MΩ·cm)

-

Alanine standard for analytical comparison

-

Hydrochloric acid (HCl) for quenching the reaction

-

Borosilicate glass vials with PTFE-lined caps

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare aqueous solutions of 5% and 10% ammonia by diluting a stock solution of ammonium hydroxide with deionized water.

-

Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mM).

-

-

Reaction Setup:

-

In a series of borosilicate glass vials, add the this compound stock solution to the 5% and 10% ammonia solutions to achieve a final desired concentration (e.g., 1 mM).

-

Prepare control samples containing only this compound in deionized water (without ammonia).

-

Securely cap all vials.

-

-

Incubation:

-

Place the vials in a temperature-controlled environment simulating prebiotic conditions (e.g., a refrigerator at 4°C or a water bath at a constant elevated temperature).

-

Allow the reactions to proceed for an extended period (e.g., up to 6 months), with samples taken at regular intervals (e.g., weekly or monthly).

-

-

Sampling and Analysis:

-

At each time point, withdraw an aliquot from each reaction vial.

-

Quench the reaction by acidifying the aliquot with HCl to a pH < 2.

-

Analyze the samples using LC-MS. The mobile phase and column should be optimized for amino acid separation.

-

Identify and quantify the alanine peak by comparing its retention time and mass spectrum to an authenticated alanine standard.

-

-

Data Processing:

-

Construct a calibration curve using the alanine standard to determine the concentration of alanine in the experimental samples.

-

Calculate the percent yield of alanine at each time point relative to the initial concentration of this compound.

-

Determine the pseudo-first-order rate constant (k) for the hydrolysis reaction by plotting the natural logarithm of the reactant concentration versus time.

-

Role in the Synthesis of Other Amino Acids

While this compound is the direct precursor to alanine , the broader Strecker synthesis mechanism can produce a variety of other amino acids by simply changing the starting aldehyde[1][7]:

-

Formaldehyde leads to aminoacetonitrile, the precursor for glycine .[8]

-

Glycolaldehyde leads to 2,3-dihydroxypropanenitrile, the precursor for serine .

-

3-Methylbutanal leads to the precursor for leucine .

There is currently limited direct experimental evidence in prebiotic chemistry literature for this compound itself acting as a precursor for amino acids other than alanine and its derivatives. Studies on the prebiotic formation of aspartic acid , for example, often point to pathways involving the amination of oxaloacetate or the oligomerization of hydrogen cyanide.[10][11][12] Similarly, prebiotic routes to asparagine are not typically proposed to start from this compound.[13] The primary role of this compound in prebiotic synthesis is therefore firmly established as the intermediate to alanine.

Caption: Prebiotic relationship of this compound.

Conclusion

This compound stands as a pivotal intermediate in the prebiotic synthesis of alanine via the Strecker pathway. Its formation from simple, prebiotically plausible molecules and its subsequent hydrolysis provide a direct and robust route to a key proteinogenic amino acid. While the general Strecker mechanism can be expanded to form a suite of amino acids by varying the initial aldehyde, the specific role of this compound is primarily confined to the synthesis of alanine. The quantitative data available, particularly from studies on alkaline hydrolysis, support the feasibility of this transformation in relevant prebiotic environments. Future research focusing on the influence of mineral catalysts and a wider range of geochemical conditions will further clarify the efficiency and contribution of this essential pathway to the inventory of life's building blocks on the early Earth.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How can (±)-alanine be prepared by Strecker's synthesis? Write down the r.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Titan’s Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. astrobiology.com [astrobiology.com]

- 12. On the abiotic formation of amino acids. I. HCN as a precursor of amino acids detected in extracts of lunar samples. II. Formation of HCN and amino acids from simulated mixtures of gases released from lunar samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transfer RNA-dependent amino acid biosynthesis: An essential route to asparagine formation - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopropanenitrile as a Precursor to the Amino Acid Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the amino acid alanine (B10760859) from its precursor, 2-aminopropanenitrile. The core of this process lies in the hydrolysis of the nitrile functional group, a key step in the broader context of the Strecker amino acid synthesis. This document details the underlying chemical principles, presents quantitative data from established synthetic methods, and provides detailed experimental protocols. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

Alanine, a non-essential amino acid, is a fundamental building block of proteins and plays a crucial role in various metabolic pathways. Its synthesis from simple precursors is a topic of significant interest in organic chemistry and biochemistry. One of the most classic and versatile methods for synthesizing α-amino acids, including alanine, is the Strecker synthesis. This multicomponent reaction typically involves an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile intermediate. In the synthesis of alanine, acetaldehyde (B116499) reacts with ammonia and a cyanide source to produce this compound. The subsequent hydrolysis of this aminonitrile yields racemic alanine.[1][2] This guide focuses specifically on the conversion of this compound to alanine, a critical step for which both acidic and basic conditions can be employed.

Reaction Mechanism and Pathway

The conversion of this compound to alanine is a hydrolysis reaction that targets the cyano (nitrile) group. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps follow, leading to the formation of an amide intermediate (propanamide, 2-amino-). Further hydrolysis of the amide, also acid-catalyzed, results in the formation of the carboxylic acid and an ammonium (B1175870) ion, yielding alanine.[2]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. This is followed by protonation from water to form an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to yield the carboxylate salt of alanine and ammonia. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final amino acid product.

The overall transformation can be represented by the following signaling pathway:

Quantitative Data on Alanine Synthesis

The yield of alanine from this compound can vary significantly depending on the reaction conditions. The following tables summarize quantitative data from a well-established procedure for the overall Strecker synthesis of dl-alanine (B559559) and from studies on the hydrolysis of a related aminonitrile.

Table 1: Overall Yield of dl-Alanine from Acetaldehyde via Strecker Synthesis

| Starting Material | Key Reagents | Overall Yield | Reference |

| Acetaldehyde | NH₄Cl, NaCN, HCl (for hydrolysis) | 52-60% | Organic Syntheses[3] |

Table 2: Hydrolysis of β-Aminopropionitrile to β-Alanine (Isomer of this compound)

| Catalyst/Reagent | Temperature (°C) | Time | Yield | Reference |

| Ammonia | 200 | 4 hours | ~20% | Advances in the synthesis of β-alanine[4] |

| 25-50% Barium Hydroxide | 90-95 | 20-30 minutes | 88-92% | Advances in the synthesis of β-alanine[4] |

Note: The data in Table 2 is for the isomer β-aminopropionitrile and is provided as a reference for potential reaction conditions and yields for the hydrolysis of α-aminopropanenitrile.

Experimental Protocols

The following is a detailed protocol for the synthesis of dl-alanine, which includes the in-situ formation and subsequent hydrolysis of this compound. This procedure is adapted from a well-established method published in Organic Syntheses.[3]

Materials and Equipment:

-

Acetaldehyde (freshly distilled)

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Concentrated hydrochloric acid (HCl)

-

Ether

-

Mechanical shaker

-

Distillation apparatus

-

Steam bath

-

Large evaporating dish

-

Filtration apparatus

-

Ice bath

-

Refrigerator

Experimental Workflow:

Procedure:

-

Formation of this compound: In a 2-liter bottle, a solution of 131 g (3 moles) of freshly distilled acetaldehyde in 100 cc of ether is prepared and cooled to 5°C in an ice bath. To this, a solution of 180 g (3.4 moles) of ammonium chloride in 550 cc of water is added. Following this, an ice-cold solution of 150 g (3.1 moles) of sodium cyanide in 400 cc of water is added slowly with frequent cooling to prevent the volatilization of acetaldehyde. The bottle is then securely stoppered and shaken mechanically for four hours at room temperature.[3]

-

Hydrolysis of this compound: The reaction mixture is transferred to a 3-liter distilling flask, and 600 cc of concentrated hydrochloric acid (sp. gr. 1.19) is added under a fume hood. The solution is distilled over a free flame until the separation of salt prevents further heating.[3]

-

Work-up and Isolation: The contents of the flask are transferred to a large evaporating dish and evaporated to dryness on a steam bath. The resulting residue is thoroughly stirred with 800 cc of 95% ethanol and filtered. The ethanol is then distilled off, and the last traces are removed under vacuum. The warm residue is dissolved in 500 cc of 95% ethanol containing 2% hydrochloric acid, cooled, and 200 cc of ether is added. The solution is filtered to remove remaining inorganic salts. The alcohol and ether are removed by distillation, with the final traces of free hydrochloric acid removed under diminished pressure. The remaining alanine hydrochloride is dissolved in 1500 cc of water.[3]

-

Isolation of Alanine: The aqueous solution of alanine hydrochloride is then treated to isolate the free alanine. The original procedure describes a method using lead oxide for neutralization and removal of chloride ions. Modern and safer laboratory practices may employ alternative methods such as ion-exchange chromatography for this step. After neutralization, the solution is concentrated, and alanine is precipitated by the addition of alcohol. The crude product can be recrystallized from a water-alcohol mixture to yield pure dl-alanine. The total yield is reported to be 140–160 g (52–60% of the theoretical amount based on acetaldehyde).[3]

Conclusion

The conversion of this compound to alanine via hydrolysis is a robust and well-documented chemical transformation that serves as a cornerstone of amino acid synthesis. This technical guide has provided a detailed examination of the reaction mechanisms, relevant quantitative data, and a comprehensive experimental protocol. The provided visualizations of the reaction pathway and experimental workflow are intended to offer a clear and concise understanding of the process for researchers, scientists, and professionals in the field of drug development. The Strecker synthesis, culminating in the hydrolysis of the aminonitrile, remains a highly relevant and practical method for the preparation of alanine and other α-amino acids.

References

A Comparative Analysis of the Chemical Stability of 2-Aminopropanenitrile and 3-Aminopropionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relative stability of two isomeric aminonitriles: 2-aminopropanenitrile (α-aminopropionitrile) and 3-aminopropionitrile (β-aminopropionitrile). A thorough review of available literature indicates that while both isomers are susceptible to degradation, 3-aminopropionitrile is notably less stable. This document details the chemical properties, known decomposition pathways, and factors influencing the stability of each compound. Standardized experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are presented. Furthermore, synthesis methodologies for both isomers are outlined to provide a complete profile for researchers. This guide aims to be a critical resource for professionals in drug development and chemical research, offering insights into the handling, storage, and potential liabilities of these important chemical intermediates.

Introduction

Aminonitriles are a class of organic compounds containing both an amino and a nitrile functional group. Their unique bifunctionality makes them valuable precursors in the synthesis of amino acids, peptides, and various heterocyclic compounds of pharmaceutical interest. Among the simplest aminonitriles are the isomers this compound and 3-aminopropionitrile. While structurally similar, their stability profiles differ significantly, a critical consideration for their application in multi-step syntheses and for the safety of their storage and handling. This guide provides an in-depth comparison of the stability of these two molecules, supported by available data and established analytical techniques.

Comparative Stability: this compound vs. 3-Aminopropionitrile

Available evidence strongly suggests that this compound is inherently more stable than its 3-amino isomer. This difference in stability can be attributed to the proximity of the amino group to the nitrile functionality, which influences the electronic properties and reactivity of the molecule.

3-Aminopropionitrile is widely reported to be unstable. It is susceptible to oxidation and can undergo slow polymerization upon contact with air, a process that is accelerated in the presence of acidic materials, potentially leading to the formation of an explosive yellow solid.[1][2] For this reason, the commercial product is often stabilized with potassium carbonate.[3] It is also sensitive to moisture and light, necessitating storage in a cool, dry, and dark environment under an inert atmosphere.[4] Upon heating, 3-aminopropionitrile decomposes to emit toxic fumes of cyanide and nitrogen oxides.[5]

In contrast, This compound is considered to be more stable than its linear isomer.[6] Its enhanced stability makes it a plausible molecule in astrophysical environments.[6] However, it is not without its own stability concerns. The monohydrochloride salt of this compound is advised to be stored in a tightly sealed container to prevent moisture absorption and contact with air, which can lead to decomposition.[7] A kinetic study of the spontaneous hydration of α-amino-propionitrile (this compound) revealed a partial decomposition to acetaldehyde (B116499).[8]

Physicochemical and Thermodynamic Data

A direct, quantitative comparison of the stability of this compound and 3-aminopropionitrile is hampered by a lack of comprehensive experimental data in the literature. However, the available physical properties and computational data provide some insights.

| Property | This compound | 3-Aminopropionitrile |

| Molecular Formula | C₃H₆N₂ | C₃H₆N₂ |

| Molecular Weight | 70.09 g/mol | 70.09 g/mol |

| Boiling Point | Not available | 185 °C at 760 mmHg[6] |

| Melting Point | Not available | < 25 °C[6] |

| Density | Not available | 0.9584 g/cm³ at 20 °C[6] |

| Flash Point | Not available | 90 °C[9] |

| Computed Relative Stability | More stable isomer[6] | Less stable isomer |

| Observed Instability | Decomposition to acetaldehyde reported.[8] | Prone to polymerization, oxidation, and decomposition upon heating.[1][2][5] |

Table 1: Comparison of Physicochemical Properties of this compound and 3-Aminopropionitrile.

Decomposition Pathways

The decomposition mechanisms of this compound and 3-aminopropionitrile differ significantly, reflecting their distinct chemical structures.

Experimental Protocols

To quantitatively assess and compare the thermal stability of this compound and 3-aminopropionitrile, standardized thermal analysis techniques are essential. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the aminopropanenitrile isomers by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).[10]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the liquid aminopropanenitrile sample into an alumina (B75360) crucible.[10] For the highly volatile and potentially unstable samples, it is recommended to use a hermetically sealed pan with a pinhole lid to control evaporation.

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600 °C.[12]

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and its first derivative (DTG) curves.

-

Quantify the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions, such as boiling, decomposition, and polymerization.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC or equivalent).

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition, as determined by TGA.[13]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic events. Endotherms may correspond to boiling, while exotherms often indicate decomposition or polymerization.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Synthesis Protocols

Synthesis of this compound (Strecker Synthesis)

The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source.[15][16]

Reaction: CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O

Procedure: [17]

-

Combine an aldehyde (e.g., acetaldehyde) with ammonia to form an imine intermediate.

-

React the imine with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to yield the α-aminonitrile.

-

The reaction is typically carried out in an aqueous or alcoholic solvent.

-

The product, this compound, is then isolated and purified, often by distillation.

Synthesis of 3-Aminopropionitrile

3-Aminopropionitrile is typically synthesized via the Michael addition of ammonia to acrylonitrile.[9][18][19]

Reaction: CH₂=CHCN + NH₃ → H₂NCH₂CH₂CN

-

Acrylonitrile is reacted with a concentrated aqueous or anhydrous solution of ammonia.

-

The reaction is often carried out in a sealed vessel under pressure and at an elevated temperature (e.g., 100 °C).[9]

-

The reaction mixture is then cooled, and the excess ammonia and water are removed under reduced pressure.

-

The resulting crude product is purified by fractional distillation to yield 3-aminopropionitrile.

Conclusion

The available data clearly indicates that 3-aminopropionitrile is a significantly less stable compound than its isomer, this compound. The propensity of 3-aminopropionitrile to undergo polymerization and decomposition under ambient conditions and upon heating presents considerable challenges for its long-term storage and use in chemical synthesis. This compound, while more stable, is also susceptible to degradation, particularly through hydrolysis. For researchers and professionals in drug development, a thorough understanding of these stability differences is paramount for safe handling, the design of robust synthetic routes, and ensuring the quality and purity of final products. The experimental protocols provided in this guide offer a framework for the quantitative assessment of the thermal stability of these and other related aminonitriles. Further research is warranted to obtain comprehensive thermodynamic and kinetic data to allow for a more precise and quantitative comparison of the stability of these two important isomers.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminopropionitril – Wikipedia [de.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. (2S)-2-Aminopropanenitrile | C3H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. Propanenitrile, 2-amino- | C3H6N2 | CID 411840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Aminopropionitrile synthesis - chemicalbook [chemicalbook.com]

- 10. epfl.ch [epfl.ch]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]

- 13. qualitest.ae [qualitest.ae]

- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 16. Strecker Synthesis [organic-chemistry.org]

- 17. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 18. prepchem.com [prepchem.com]

- 19. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

2-Aminopropanenitrile in Astrochemistry and Meteorite Analysis: A Technical Guide

Abstract

2-Aminopropanenitrile (2-APN), a chiral molecule, is a key precursor to the proteinogenic amino acid alanine (B10760859). Its potential formation in interstellar environments and its plausible role in the prebiotic chemical inventory delivered to the early Earth via meteorites make it a molecule of significant interest in astrochemistry and meteorite analysis. This technical guide provides a comprehensive overview of the current understanding of 2-APN, focusing on its formation pathways in astrophysical environments, its detection and abundance in meteorites, and the analytical methodologies employed for its study. This document is intended for researchers, scientists, and drug development professionals with an interest in prebiotic chemistry, the origins of life, and the analysis of extraterrestrial materials.

Introduction

The search for the origins of life on Earth is intrinsically linked to the inventory of organic molecules present on the prebiotic Earth. Carbonaceous chondrites, a class of meteorites, provide a unique window into the chemical composition of the early solar system, containing a diverse suite of organic compounds, including amino acids.[1] The presence of amino acids in meteorites, some with a slight enantiomeric excess of the L-form, has fueled speculation about an extraterrestrial origin of the building blocks of life.[2]

This compound (CH₃CH(NH₂)CN), the nitrile precursor of alanine, is a prime candidate for interstellar and meteoritic detection. Its formation is plausible under astrophysical conditions, and its subsequent hydrolysis to alanine provides a direct link to proteinogenic amino acids.[3] This guide will delve into the formation mechanisms of 2-APN, summarize the quantitative data regarding its presence (or the presence of its derivatives) in astrophysical environments and meteorites, and provide detailed experimental protocols for its study.

Formation of this compound in Astrophysical Environments

The leading hypothesis for the formation of α-amino acids and their nitrile precursors in astrophysical environments is the Strecker synthesis.[4] This reaction pathway involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[4]

The Strecker Synthesis in Interstellar Ice Analogs

Laboratory experiments simulating the conditions of interstellar ices have demonstrated the feasibility of the Strecker synthesis. These experiments typically involve the co-deposition of relevant molecules onto a cold substrate (simulating interstellar dust grains) and subsequent processing by ultraviolet (UV) radiation or thermal energy.

A plausible reaction sequence for the formation of this compound in interstellar ices begins with the formation of acetaldehyde (B116499) (CH₃CHO) and its subsequent reaction with ammonia (NH₃) and hydrogen cyanide (HCN).

Quantitative Data

The direct detection of this compound in astrophysical environments and meteorites is challenging due to its expected low abundance and potential for hydrolysis. However, searches for 2-APN in interstellar space have provided upper limits on its abundance, and the analysis of its hydrolysis product, alanine, in meteorites offers indirect evidence of its presence in the early solar system.

| Location/Object | Molecule | Abundance/Column Density | Reference |

| Sagittarius B2(N) | This compound | < 1.5 x 10¹⁶ cm⁻² | [3] |

| Sagittarius B2(N) | Aminoacetonitrile | 2.8 x 10¹⁶ cm⁻² | [5] |

| Murchison Meteorite | Alanine | ~1.7 ppm (nmol/g) | [6][7] |

| Murchison Meteorite | Glycine (B1666218) | ~3 ppm (nmol/g) | [6] |

| Aguas Zarcas Meteorite | Alanine | ~0.1 to 158 nmol/g | [7] |

Table 1: Abundance of this compound and Related Molecules. This table summarizes the upper limit for the column density of this compound in the Sagittarius B2(N) hot molecular core and the measured abundances of its hydrolysis product, alanine, in the Murchison and Aguas Zarcas meteorites. For comparison, the abundance of the simpler aminonitrile, aminoacetonitrile, in Sgr B2(N) and glycine in the Murchison meteorite are also included.

| Meteorite | Amino Acid | Enantiomeric Excess (%ee) | Isotopic Composition (δ¹³C, δ¹⁵N) | Reference |

| Murchison | Alanine | Racemic (D/L ≈ 1) | Enriched in ¹³C | [7] |

| Murchison | Isovaline (B112821) | L-excess up to 20% | Enriched in ¹³C and ¹⁵N | [8][9] |

| Aguas Zarcas | Isovaline | L-excess of ~10-15% | Extraterrestrial | [7] |

Table 2: Enantiomeric Excess and Isotopic Composition of Amino Acids in Meteorites. This table highlights the enantiomeric and isotopic signatures of amino acids found in the Murchison and Aguas Zarcas meteorites. The racemic nature of alanine in Murchison, coupled with its non-terrestrial isotopic signature, supports its extraterrestrial origin. The significant L-enantiomeric excess of non-proteinogenic amino acids like isovaline is a key piece of evidence for a prebiotic mechanism of chiral symmetry breaking.

Experimental Protocols

Synthesis of this compound in Simulated Interstellar Ices

This protocol describes a general method for the synthesis of this compound via the Strecker synthesis in a laboratory setting that simulates interstellar ice conditions.

Objective: To form this compound from simple precursors under conditions analogous to interstellar ices.

Materials:

-

Ultra-high vacuum (UHV) chamber

-

Cryogenic sample holder (e.g., cooled by liquid helium or a closed-cycle cryostat to ~10-20 K)

-

Gas deposition system with mass flow controllers

-

Vacuum ultraviolet (VUV) lamp (e.g., hydrogen discharge lamp)

-

Fourier-transform infrared (FTIR) spectrometer for in-situ monitoring

-

Quadrupole mass spectrometer (QMS) for temperature-programmed desorption (TPD) analysis

-

Gases: Water (H₂O), Methanol (CH₃OH), Ammonia (NH₃), Acetaldehyde (CH₃CHO), Hydrogen Cyanide (HCN) (or their precursors like methane (B114726) and nitrogen)

Procedure:

-

Preparation: The UHV chamber is baked and pumped down to a base pressure of < 10⁻⁹ mbar. The cryogenic sample holder is cooled to the desired temperature (e.g., 20 K).

-

Ice Deposition: A gas mixture containing precursors is deposited onto the cold substrate. A typical ice analog mixture for Strecker synthesis might consist of H₂O, NH₃, and CH₃CHO, and HCN. The relative ratios can be varied to simulate different interstellar environments. For example, H₂O:NH₃:CH₃CHO:HCN = 100:10:1:1.

-

VUV Irradiation: The deposited ice is irradiated with a VUV lamp to simulate the effects of interstellar radiation. The irradiation time can range from minutes to several hours.

-

In-situ Analysis (FTIR): The chemical evolution of the ice is monitored in-situ using FTIR spectroscopy. The appearance of new vibrational bands corresponding to the formation of imines and nitriles can be observed.

-

Thermal Processing (TPD): After irradiation, the sample is slowly heated (e.g., at a rate of 1-5 K/min). The desorption of molecules from the ice is monitored with a QMS. This allows for the identification of the products based on their mass-to-charge ratio and desorption temperature. This compound can be identified by its characteristic mass spectrum.

Extraction and Analysis of Amino Acids (and their Precursors) from Meteorites

This protocol outlines the general steps for the extraction and analysis of amino acids from carbonaceous chondrites. This method is designed to analyze both free amino acids and those present as precursors, such as aminonitriles, which are converted to amino acids through acid hydrolysis.

Objective: To extract, identify, and quantify amino acids from a meteorite sample.

Materials:

-

Powdered meteorite sample

-

Glass ampoules

-

Ultrapure water (e.g., Milli-Q)

-

Hydrochloric acid (HCl), 6 M

-

Cation-exchange resin (e.g., AG50W-X8)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for LC-MS, or trifluoroacetic anhydride (B1165640) (TFAA) and isopropanol (B130326) for GC-MS)

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: A powdered interior chip of the meteorite is placed in a glass ampoule. To minimize terrestrial contamination, handling should be performed in a clean laboratory environment.

-

Hot Water Extraction: Ultrapure water is added to the ampoule, which is then flame-sealed and heated at 100°C for 24 hours. This extracts the soluble organic compounds.[10]

-

Acid Hydrolysis: The aqueous extract is dried, and then subjected to 6 M HCl vapor hydrolysis at 150°C for 3 hours. This step converts aminonitriles and other precursors into their corresponding amino acids.[10]

-

Desalting: The hydrolyzed extract is passed through a cation-exchange resin to remove inorganic salts. The amino acids are retained on the resin and are subsequently eluted with NH₄OH.

-

Derivatization: The desalted amino acid fraction is dried and then derivatized to make the amino acids volatile (for GC-MS) or fluorescent (for LC-MS).

-

Chromatographic Analysis: The derivatized sample is injected into the GC-MS or LC-MS system.

-

GC-MS: A chiral column (e.g., Chirasil-Val) is used to separate the D- and L-enantiomers of the amino acids.[11]

-

LC-MS: A reverse-phase column (e.g., C18) is used for separation.

-

-

Data Analysis: The amino acids are identified by their retention times and mass spectra, and quantified by comparison to a standard solution of known amino acid concentrations.

Visualizations

Figure 1: Formation of this compound via the Strecker Synthesis.

Figure 2: Workflow for Meteorite Amino Acid Analysis.

Conclusion

This compound stands as a critical link between the simple molecules observed in the interstellar medium and the complex building blocks of life found in meteorites and, presumably, on the early Earth. While its direct detection remains elusive, the evidence strongly supports its formation via the Strecker synthesis in astrophysical environments. The analysis of its hydrolysis product, alanine, in carbonaceous chondrites provides compelling, albeit indirect, evidence for its presence in the early solar system. The racemic nature of meteoritic alanine, coupled with its non-terrestrial isotopic signature, underscores the abiotic origins of these molecules.

Future research, including more sensitive astronomical observations with instruments like the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST), may lead to the direct detection of 2-APN and other complex nitriles in interstellar space. Furthermore, the analysis of samples returned from asteroids by missions such as Hayabusa2 and OSIRIS-REx will provide pristine materials to study the inventory of prebiotic molecules, including aminonitriles, with unprecedented detail and minimal terrestrial contamination. These endeavors will continue to shed light on the cosmic origins of the molecules that may have set the stage for the emergence of life.

References

- 1. Amino acids in meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic evidence for extraterrestrial non-racemic amino acids in the Murchison meteorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotational spectrum of a chiral amino acid precursor, 2-aminopropionitrile, and searches for it in Sagittarius B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. Extraterrestrial amino acids in Orgueil and Ivuna: Tracing the parent body of CI type carbonaceous chondrites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of amino acetonitrile in Sgr B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]

- 6. A new family of extraterrestrial amino acids in the Murchison meteorite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of amino acids, hydroxy acids, and amines in CR chondrites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Aminopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-aminopropanenitrile (CAS 2134-48-7), a key intermediate in the synthesis of various organic molecules. Given the limited specific toxicological data for this compound, this guide also draws upon information from structurally similar aminonitriles and general principles of handling toxic and reactive chemicals.